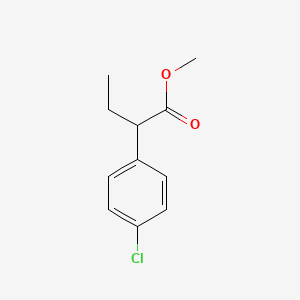

Methyl 2-(4-chlorophenyl)butanoate

Description

Historical Context and Evolution of Research on Chlorophenyl-Substituted Butanoates

The scientific interest in chlorophenyl-substituted butanoates is intrinsically linked to the broader history of arylalkanoic acids, a class of compounds that rose to prominence in the mid-20th century. sigmaaldrich.comhumanjournals.com Early research in medicinal chemistry led to the discovery of the anti-inflammatory properties of 2-arylpropionic acids, famously exemplified by ibuprofen (B1674241). orientjchem.org This spurred extensive investigation into structurally related molecules.

The synthesis of these compounds has evolved over decades. Early methods often involved multi-step processes, but modern organic chemistry has provided more direct routes. orgsyn.orgmdpi.com For instance, general methods for synthesizing 2-arylpropionic acids and their esters often involve the α-methylation of arylacetonitriles or methyl arylacetates. orgsyn.org Palladium-catalyzed cross-coupling reactions have also become a powerful tool for creating the carbon-carbon bond between the aromatic ring and the butanoate backbone. mdpi.com

A significant area of research has been the development of methods for separating the enantiomers of chiral 2-arylalkanoic acids and their derivatives. nih.gov The realization that different enantiomers of a drug can have different pharmacological effects drove the demand for enantiomerically pure compounds. nih.gov Techniques such as chiral resolution, where a racemic mixture is separated into its constituent enantiomers, became crucial. nih.gov This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. More advanced techniques like chiral chromatography are also widely used. nih.gov

Significance and Broad Relevance of Methyl 2-(4-chlorophenyl)butanoate in Chemical Science

The primary significance of this compound in chemical science lies in its potential as a chiral building block for the synthesis of more complex molecules. Enantiomerically pure esters like this are valuable intermediates in the development of new chemical entities, particularly in the pharmaceutical industry. The 2-arylpropionic acid motif is a well-established pharmacophore, and variations in the aryl group and other parts of the molecule are a common strategy in drug discovery. humanjournals.comorientjchem.org

The synthesis of amide prodrugs from 2-arylpropionic acids has been explored to improve their pharmacological profiles. nih.gov Esters like this compound could serve as precursors to such amides or other derivatives. Furthermore, enzymatic methods are increasingly used for the kinetic resolution of racemic esters of 2-arylpropionates to produce enantiomerically pure acids. nih.gov

While specific applications of this compound are not widely reported, its structural similarity to intermediates used in the synthesis of known compounds suggests its utility. For instance, related chlorophenyl-containing compounds are known intermediates in the preparation of therapeutic agents. google.com Therefore, this compound is best understood as a research chemical, a tool for synthetic chemists exploring new molecular architectures and potential bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Predicted) | Methyl 4-(4-chlorophenyl)butanoate |

| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ sigmaaldrich.com |

| Molecular Weight | 212.67 g/mol | 212.673 g/mol nist.gov |

| IUPAC Name | This compound | methyl 4-(4-chlorophenyl)butanoate |

| CAS Number | 58304-71-5 | 20637-04-1 guidechem.com |

Synthetic Methodologies and Derivatization Strategies for this compound

This compound is a carboxylate ester derivative of 2-(4-chlorophenyl)butanoic acid. Its synthesis involves the strategic construction of the butanoate framework, introduction of the specific aryl substituent, and, for chiral applications, control of stereochemistry at the α-carbon. The methodologies employed draw from classical organic reactions and modern asymmetric techniques to achieve the desired molecular architecture.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWAFFSDXOQBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Elucidation of Methyl 2 4 Chlorophenyl Butanoate Structure

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers unparalleled insight into the molecular structure of compounds like Methyl 2-(4-chlorophenyl)butanoate. These techniques probe the interactions of electromagnetic radiation with the molecule's nuclei and electrons, providing a detailed map of its atomic arrangement and bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be essential.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). Key expected signals would include those for the aromatic protons on the chlorophenyl ring, the methoxy (B1213986) group protons, the chiral proton at the C2 position, and the protons of the ethyl group. The ¹³C NMR spectrum would complement this by identifying all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butanoate chain.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the C2 proton and the methylene (B1212753) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. For example, correlations between the methoxy protons and the carbonyl carbon, or between the aromatic protons and the C2 carbon, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can reveal through-space proximity of protons, which could help in determining preferred conformations of the molecule.

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, ssNMR can provide valuable information about the compound's structure in the solid state. It can reveal details about polymorphism, molecular packing, and conformational differences between the solid and solution states.

Anticipated NMR Data for this compound:

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₄Cl) | 7.2 - 7.4 | d, d | Carbonyl (C=O) | ~173 |

| Methine (CH) | 3.6 - 3.8 | t | Aromatic (C-Cl) | ~133 |

| Methoxy (OCH₃) | ~3.7 | s | Aromatic (CH) | 128 - 130 |

| Methylene (CH₂) | 1.8 - 2.0 | m | Aromatic (C-ipso) | ~139 |

| Methyl (CH₃) | 0.9 - 1.1 | t | Methine (C2) | ~55 |

| Methoxy (OCH₃) | ~52 | |||

| Methylene (C3) | ~26 | |||

| Methyl (C4) | ~12 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.

Infrared Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1730-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations of the ester, C-H stretching of the aromatic and aliphatic groups, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule, such as the aromatic ring C=C stretching modes.

A combined analysis of both IR and Raman spectra, often supported by computational calculations, allows for a more complete assignment of the vibrational modes.

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Ester (C=O) | Stretching | 1730 - 1750 | Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Ester (C-O) | Stretching | 1100 - 1300 | Strong |

| Aryl-Cl (C-Cl) | Stretching | 1000 - 1100 | Medium |

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound possesses a chiral center at the C2 position, determining its absolute configuration (R or S) is crucial. Chiroptical spectroscopy techniques are designed for this purpose.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The chromophores in a chiral molecule, such as the phenyl ring and the carbonyl group, will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also indicative of the absolute stereochemistry.

For a definitive assignment, the experimental CD and ORD spectra would ideally be compared with spectra predicted from quantum chemical calculations for both the R and S enantiomers.

X-ray Crystallography and Solid-State Structural Analysis of Derivatives

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires a suitable single crystal of the compound. If this compound itself does not readily form crystals of sufficient quality, the synthesis and crystallization of a derivative can be pursued. For instance, converting the ester to a crystalline amide or introducing a heavy atom could facilitate crystallization and the determination of the absolute structure.

An X-ray crystallographic study would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental data, computational chemistry provides a powerful avenue for understanding the structural and electronic properties of this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting a variety of molecular properties with a good balance of accuracy and computational cost. nih.gov

Geometry Optimization: DFT calculations can be used to predict the lowest energy conformation (the most stable 3D structure) of the molecule in the gas phase. These calculated structures can be compared with experimental data from NMR or X-ray crystallography.

Spectroscopic Prediction: As mentioned earlier, DFT can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and chiroptical spectra (CD and ORD). Comparing these theoretical spectra with experimental results is a powerful way to confirm structural assignments.

Electronic Properties: DFT calculations provide insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific research focused on the conformational analysis and energy landscapes of this compound. While general principles of conformational analysis are well-established, detailing the spatial arrangement of atoms in a molecule that can be converted into one another by rotation about single bonds, specific data such as dihedral angles of stable conformers, rotational energy barriers, and the potential energy surface for this particular compound are not publicly available. lumenlearning.com

Molecular Dynamics Simulations of Intermolecular Interactions

Similarly, there is no specific information available in the published literature regarding molecular dynamics (MD) simulations performed on this compound to elucidate its intermolecular interactions. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing detailed insights into how molecules interact with each other in a condensed phase.

For this compound, MD simulations could provide valuable information on intermolecular forces such as van der Waals interactions and potential dipole-dipole interactions involving the chlorine atom and the ester group. These simulations would help in understanding the bulk properties of the substance, such as its density, viscosity, and diffusion coefficients, by modeling the collective behavior of many molecules. The interactions with solvent molecules could also be simulated to predict solubility in various media. Despite the potential for such studies to yield significant insights, no such research specific to this compound has been reported.

Due to the lack of available research data for this compound in the specified areas of conformational analysis, energy landscapes, and molecular dynamics simulations, no data tables or detailed research findings can be presented.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Chlorophenyl Butanoate

Hydrolytic Stability and Kinetics of Methyl 2-(4-chlorophenyl)butanoate

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-(4-chlorophenyl)butanoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base and is a classic example of nucleophilic acyl substitution. ucalgary.cajk-sci.com The stability of the ester is influenced by both steric and electronic factors.

Under basic conditions, a process known as saponification, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. jk-sci.com This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) ion (⁻OCH₃), a good leaving group, to form the carboxylic acid. The acid is then deprotonated by the strongly basic methoxide to form the carboxylate salt, driving the reaction to completion. ucalgary.cachemistrysteps.commasterorganicchemistry.com

In an acidic environment, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form the tetrahedral intermediate. ucalgary.cachemistrysteps.com Following a series of proton transfers, methanol is eliminated as a neutral molecule, and the catalyst is regenerated. The acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted by controlling the concentration of water. chemistrysteps.com

The rate of hydrolysis is significantly influenced by the substitution at the alpha-carbon. The presence of the 4-chlorophenyl group at this position provides steric hindrance, which can slow the rate of both acid and base-catalyzed hydrolysis compared to un-substituted esters. masterorganicchemistry.com Electronically, the chlorine atom is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. However, the steric hindrance is generally considered a more dominant factor in the hydrolysis of 2-substituted esters. masterorganicchemistry.com

Table 1: General Comparison of Factors Influencing Ester Hydrolysis Rates

| Factor | Influence on Hydrolysis Rate | Rationale |

| Steric Hindrance | Decreases rate | Hinders the approach of the nucleophile to the carbonyl carbon. |

| Electron-withdrawing Groups | Generally increases rate | Increases the electrophilicity of the carbonyl carbon. |

| pH | Catalyzes the reaction | Acid protonates the carbonyl, activating it. Base provides a strong nucleophile (OH⁻). |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at several sites within the molecule, primarily the ester functional group and the aromatic ring.

Reduction:

The ester group can be reduced to a primary alcohol, 2-(4-chlorophenyl)butan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde, which is subsequently reduced to the primary alcohol. libretexts.org Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. numberanalytics.com

Catalytic hydrogenation can also be employed to reduce esters, although it often requires harsh conditions. acs.org Homogeneous catalysts, such as ruthenium complexes, have been developed to facilitate the hydrogenation of esters to alcohols under milder conditions. acs.org

Oxidation:

The oxidation of esters is less common but can be achieved under specific conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) can potentially oxidize the alkyl portion of the ester, though this can often lead to degradation of the molecule. numberanalytics.com More controlled oxidation might target the benzylic position (the alpha-carbon), although this is sterically hindered.

Recent advancements have shown that copper-catalyzed aerobic oxidation can cleave the C(CO)-C(alkyl) bond in ketones to form esters. acs.org While this is the reverse of the formation of a ketone from an ester, it highlights the possibility of C-C bond cleavage under specific oxidative conditions. The aromatic ring is generally stable to oxidation, except under very harsh conditions that would likely cleave the ester as well.

Nucleophilic and Electrophilic Reactivity at Different Centers

The structure of this compound presents several centers for nucleophilic and electrophilic attack.

Nucleophilic Reactivity:

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. This leads to nucleophilic acyl substitution reactions, as seen in hydrolysis. masterorganicchemistry.comlibretexts.org Other strong nucleophiles, such as Grignard reagents or organolithium compounds, would also attack the carbonyl carbon, leading to the formation of tertiary alcohols after a double addition.

The alpha-carbon, being adjacent to the carbonyl group, can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, allowing for further functionalization at the alpha-position.

Electrophilic Reactivity:

The chlorophenyl ring is the main site for electrophilic attack. The chlorine atom is an electron-withdrawing group due to its inductive effect, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. echemi.comquora.com However, through resonance, the chlorine atom can donate a lone pair of electrons into the ring, directing incoming electrophiles to the ortho and para positions. tardigrade.in Given that the para position is already substituted, electrophilic substitution would primarily occur at the ortho position to the chlorine atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Reaction Mechanisms and Intermediate Characterization

The mechanisms of the reactions discussed above involve the formation of various reactive intermediates. The characterization of these transient species is crucial for understanding the reaction pathways.

In nucleophilic acyl substitution reactions, the key intermediate is the tetrahedral intermediate . ucalgary.camasterorganicchemistry.com This species has a tetracoordinate carbon atom that was formerly the carbonyl carbon. Its formation is often the rate-determining step. This intermediate can be characterized indirectly through kinetic studies and isotopic labeling experiments. For example, using ¹⁸O-labeled water in hydrolysis can confirm that the oxygen from the water is incorporated into the final carboxylic acid, supporting the addition-elimination mechanism. chemistrysteps.com

In electrophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion . This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting the aromaticity. The stability of this intermediate influences the reaction rate and the regioselectivity.

The characterization of short-lived intermediates can be challenging. Modern spectroscopic techniques, such as low-temperature NMR and infrared (IR) spectroscopy, can be used to directly observe and characterize these species under controlled conditions. acs.orgnih.govscispace.com Mass spectrometry is another powerful tool for studying reaction intermediates and fragmentation patterns. libretexts.orgwhitman.edu The fragmentation of this compound in a mass spectrometer would likely involve cleavage of the bond alpha to the carbonyl group and loss of the methoxy (B1213986) group, providing structural information about the molecule and its reaction products. whitman.eduyoutube.com

Table 2: Key Intermediates in the Reactions of this compound

| Reaction Type | Key Intermediate | Method of Characterization |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Kinetic studies, Isotopic labeling (¹⁸O), Low-temperature NMR, IR spectroscopy. chemistrysteps.commasterorganicchemistry.comacs.org |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Spectroscopic observation under superacid conditions, Theoretical calculations. |

| Enolate Formation | Enolate Anion | Trapping with electrophiles, Spectroscopic methods (NMR, IR). |

| Reduction with LiAlH₄ | Tetrahedral Alkoxide Intermediate | Inferred from product analysis and known mechanisms of hydride reduction. libretexts.org |

Advanced Analytical Methodologies for Methyl 2 4 Chlorophenyl Butanoate Detection and Quantification

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. jetir.orgchemijournal.com They offer enhanced selectivity and sensitivity, making them indispensable for modern analytical chemistry. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. chemijournal.com Given its ester structure, Methyl 2-(4-chlorophenyl)butanoate is well-suited for GC-MS analysis. In this method, the sample is vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint. nih.gov

The fragmentation pattern for this compound can be predicted based on common fragmentation pathways for esters and chlorinated aromatic compounds. libretexts.orgnih.gov Key fragmentation would involve the molecular ion (M+), cleavage of the C-C bond adjacent to the ester's carbonyl group (α-cleavage), and fragmentation of the chlorophenyl ring. The presence of chlorine is readily identifiable due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be visible for any fragment containing the chlorine atom.

Molecular Ion (M+) : The peak corresponding to the intact molecule's mass.

Acylium Ion : A prominent peak resulting from the loss of the methoxy (B1213986) group (•OCH₃).

Chlorotropylium Ion : A characteristic fragment from the 4-chlorophenyl moiety.

A hypothetical GC-MS method for the analysis of this compound is detailed below.

Table 1: Illustrative GC-MS Parameters and Expected Fragmentation Data for this compound Analysis

| Parameter | Condition/Value |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | Start at 80 °C, ramp to 280 °C at 15 °C/min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-350 m/z |

| Expected Molecular Ion (M+) [m/z] | 212/214 (due to ³⁵Cl/³⁷Cl isotopes) |

| Predicted Major Fragments [m/z] | 181/183 ([M-OCH₃]⁺), 139/141 ([C₇H₆Cl]⁺), 111/113 ([C₆H₄Cl]⁺) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For analyses requiring higher sensitivity or for compounds that are not sufficiently volatile or thermally stable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. bioanalysis-zone.com This technique separates compounds in a liquid phase before they are ionized and analyzed by two mass analyzers in series. nih.gov

LC-MS/MS provides exceptional selectivity and sensitivity for quantifying small molecules in complex biological or environmental samples. yale.edu The most common mode for quantification is Multiple Reaction Monitoring (MRM), where the first mass spectrometer (Q1) is set to isolate a specific precursor ion (e.g., the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell. The second mass spectrometer (Q3) monitors for a specific, characteristic product ion. This two-stage filtering process dramatically reduces background noise and enhances specificity. yale.edu

For this compound, the precursor ion would be the protonated molecule. Collision-induced dissociation would likely lead to the loss of methanol (B129727) or other neutral fragments, producing stable product ions suitable for monitoring.

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Analysis of this compound

| Parameter | Condition/Value |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) [m/z] | 213/215 ([M+H]⁺) |

| Product Ion (Q3) [m/z] | 139/141 (Fragment corresponding to the 4-chlorophenyl acylium portion) |

| Typical Limit of Quantification (LOQ) | Sub-ng/mL levels |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely used, accessible, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The ability of this compound to be quantified by this method depends on the presence of a chromophore—a part of the molecule that absorbs UV or visible light. The dominant chromophore in this compound is the 4-chlorophenyl group. Substituted benzene rings exhibit characteristic π→π* electronic transitions. Based on data from similar compounds like 4-chlorophenol, which shows absorption maxima around 225 nm and 280 nm, it is expected that this compound would display a similar UV absorption profile. nist.govresearchgate.net The ester carbonyl group also has a weak n→π* transition, but this is typically much less intense than the absorptions from the aromatic ring. masterorganicchemistry.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Hypothetical Data for a UV-Vis Spectrophotometric Calibration of this compound

| Concentration (mg/L) | Absorbance at λmax (e.g., 228 nm) |

|---|---|

| 1.0 | 0.115 |

| 2.5 | 0.288 |

| 5.0 | 0.575 |

| 7.5 | 0.863 |

| 10.0 | 1.150 |

| Calibration Curve Equation: y = 0.115x + 0.001 | |

| Correlation Coefficient (R²): 0.9998 |

While spectrophotometric methods are straightforward and rapid, they can be limited by lower sensitivity and potential interference from other compounds in the sample matrix that absorb at the same wavelength. Therefore, this method is most effective for the analysis of relatively pure samples or simple mixtures where interfering substances are absent.

Environmental Fate and Degradation of Methyl 2 4 Chlorophenyl Butanoate

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental degradation of many organic chemicals. For compounds like methyl 2-(4-chlorophenyl)butanoate, absorption of solar radiation can lead to the cleavage of chemical bonds.

Studies on the related insecticide fenvalerate (B1672596) show that it undergoes photodegradation on soil surfaces with a half-life ranging from 1 to 18 days. inchem.org The primary photodegradation reaction for fenvalerate is the cleavage of the ester bond. who.int A similar primary pathway is expected for this compound, leading to the formation of 2-(4-chlorophenyl)butanoic acid and methanol (B129727). Further degradation of the aromatic ring can occur, leading to smaller, more polar molecules and eventual mineralization to carbon dioxide and water. The kinetics of photodegradation are influenced by factors such as light intensity, wavelength, and the presence of sensitizing agents in the environment.

Table 1: Photodegradation Data of Structurally Related Compounds

| Compound | Environment | Half-life | Primary Pathway | Reference |

|---|---|---|---|---|

| Fenvalerate | Soil Surface | 1-18 days | Ester Cleavage | inchem.org |

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the removal of chemical contaminants from both aquatic and terrestrial ecosystems. The rate and extent of biodegradation depend on the chemical structure of the compound and the presence of microbial populations capable of metabolizing it.

The biodegradation of the related insecticide fenvalerate is relatively rapid in the environment. Its half-life in river water ranges from 4 to 15 days, and in soil, it ranges from 15 days to 3 months. inchem.org Microorganisms play a crucial role in this degradation. For instance, Bacillus flexus strain XJU-4 has been shown to degrade fenvalerate, utilizing it as a carbon source. nih.gov The initial step in the biodegradation of fenvalerate by this bacterium is the hydrolysis of the ester linkage. nih.gov

Given the structural similarities, this compound is also expected to be susceptible to microbial degradation. The ester linkage is a common target for microbial enzymes (esterases), which would hydrolyze the compound to 2-(4-chlorophenyl)butanoic acid and methanol. These initial metabolites can then be further degraded by other microorganisms. The rate of biodegradation in natural environments will be influenced by factors such as temperature, pH, oxygen availability, and the composition of the microbial community.

Table 2: Biodegradation Half-life of Structurally Related Compounds

| Compound | Environment | Half-life | Reference |

|---|---|---|---|

| Fenvalerate | River Water | 4-15 days | inchem.org |

| Fenvalerate | Soil | 15 days - 3 months | inchem.org |

| Esfenvalerate | Aerobic Soil | 35 - 546 days (average 51.7 days) | psu.edu |

Identification of Environmental Metabolites and Transformation Products

The degradation of this compound in the environment leads to the formation of various metabolites and transformation products. Identifying these products is essential for a complete understanding of the compound's environmental risk, as some metabolites may be more persistent or toxic than the parent compound.

Based on the degradation pathways of the structurally similar fenvalerate, the primary metabolite of this compound is expected to be 2-(4-chlorophenyl)butanoic acid , formed through the cleavage of the ester bond via both photodegradation and biodegradation. who.intnih.gov

Further degradation of 2-(4-chlorophenyl)butanoic acid can occur. For example, studies on the herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) show that the phenoxyacetic acid structure can be broken down. nih.gov Similarly, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) proceeds through the formation of the corresponding phenol. wikipedia.org Therefore, it is plausible that 2-(4-chlorophenyl)butanoic acid could be further metabolized to 4-chlorophenol .

In the case of fenvalerate, other degradation products have been identified, including decarboxylated products and those resulting from the oxidation of the aromatic rings. who.int For example, 3-phenoxybenzoate, phenol, protocatechuate, and catechol have been identified as by-products of fenvalerate metabolism by Bacillus flexus strain XJU-4. nih.gov

Table 3: Potential Environmental Metabolites of this compound

| Parent Compound | Potential Metabolite | Formation Pathway |

|---|---|---|

| This compound | 2-(4-chlorophenyl)butanoic acid | Ester hydrolysis (photodegradation, biodegradation) |

Ecotoxicological Implications in Non-Human Organisms

The presence of this compound and its degradation products in the environment can have toxicological effects on non-target organisms. The ecotoxicity is often evaluated by studying its effects on a range of organisms representing different trophic levels, such as algae, invertebrates, and fish.

The parent compound, fenvalerate, is known to be highly toxic to aquatic organisms. who.int Laboratory tests have shown that fenvalerate has LC50 values (the concentration lethal to 50% of the test organisms) ranging from 0.008 µg/L for newly hatched mysid shrimps to 2 µg/L for a stonefly. inchem.org It is also highly toxic to fish, with 96-hour LC50 values ranging from 0.3 µg/L to 200 µg/L for different species. who.int However, under practical field conditions, the high toxicity to aquatic organisms is sometimes mitigated by the strong adsorption of the compound to sediment. who.int

The metabolites of fenvalerate have been reported to be less acutely toxic than the parent compound. nih.gov For instance, the intraperitoneal LD50 of fenvalerate in mice was lower than that of its metabolites, including 2-(4-chlorophenyl)isovaleric acid (CPIA). who.int

Given that this compound is a component of the fenvalerate structure, it is expected to exhibit some level of toxicity to aquatic life. The primary metabolite, 2-(4-chlorophenyl)butanoic acid, is likely to be less toxic than the parent ester, following the trend observed with fenvalerate. However, even at low concentrations, the presence of these compounds could pose a risk to sensitive aquatic species. For example, the related compound 2-methyl-4-chlorophenoxyacetic acid (MCPA) has been shown to induce oxidative stress in the aquatic plant Hydrilla verticillata. nih.gov

Table 4: Acute Toxicity of Structurally Related Compounds to Aquatic Organisms

| Compound | Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|---|

| Fenvalerate | Mysid shrimp (newly hatched) | - | LC50 | 0.008 | inchem.org |

| Fenvalerate | Stonefly | - | LC50 | 2 | inchem.org |

| Fenvalerate | Larval grunion | 96 hours | LC50 | 0.3 | who.int |

| Fenvalerate | Adult Tilapia | 96 hours | LC50 | 200 | who.int |

| MCPA | Lepomis macrochirus (Bluegill) | 48 hours | LC50 | 1,500 | waterquality.gov.au |

Potential Applications of Methyl 2 4 Chlorophenyl Butanoate in Specialized Fields Excluding Direct Human Therapeutics

A Versatile Intermediate in Chemical Synthesis

Methyl 2-(4-chlorophenyl)butanoate serves as a valuable synthetic intermediate in the production of more complex molecules within the fine chemical and agrochemical industries. Its chemical structure, featuring a chlorinated phenyl ring and a butanoate ester group, provides reactive sites for a variety of chemical transformations.

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound can be a precursor to molecules with specific functionalities. For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. The aromatic chlorine atom can also participate in various coupling reactions to build larger molecular frameworks.

The synthesis of fenofibrate (B1672516), a drug for hyperlipidemia, involves intermediates with a similar 4-chlorophenyl moiety, underscoring the importance of this structural component in the synthesis of complex functional molecules.

Exploring Applications in Materials Science

The potential applications of this compound in materials science are an emerging area of research. While extensive studies specifically detailing its use are limited, its molecular structure suggests possibilities for its incorporation into novel polymers and functional materials.

One area of exploration is in the synthesis of specialty polymers. The ester and chloro-aromatic functionalities of this compound could be utilized in polymerization reactions. For example, it could potentially be used as a comonomer in the production of polyesters with tailored properties. The presence of the chlorine atom could impart specific characteristics to the resulting polymer, such as flame retardancy or altered refractive index.

Furthermore, the compound could be a building block for creating molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are specific to the template. Given the structural similarities to certain herbicides and other environmental contaminants, this compound or its derivatives could potentially be used as templates for creating MIPs designed for selective extraction and sensing of these substances.

A Standard for Analytical Precision

In the field of analytical chemistry, the availability of pure and well-characterized reference standards is crucial for the accuracy and reliability of measurements. This compound can serve as a valuable reference standard or calibration material in various analytical techniques.

As a reference standard, it can be used to:

Identify and quantify the compound in complex mixtures using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Validate analytical methods to ensure they are accurate, precise, and reliable for the detection of this specific compound.

Calibrate instruments to ensure the accuracy of their measurements.

The availability of this compound as an analytical standard is important for quality control in industries where it might be present as an intermediate or an impurity. For example, in the manufacturing of fine chemicals or agrochemicals, it is essential to monitor the presence and concentration of starting materials and intermediates like this compound in the final product.

Below is a table summarizing the key potential applications of this compound in these specialized fields.

| Field | Specific Application | Function of this compound |

| Fine Chemical Synthesis | Precursor to complex molecules | Provides a reactive scaffold for further chemical modifications. |

| Agrochemical Synthesis | Intermediate for active ingredients | Serves as a building block for the synthesis of pesticides and herbicides. |

| Materials Science Research | Synthesis of specialty polymers | Acts as a monomer or comonomer to create polymers with specific properties. |

| Creation of molecularly imprinted polymers | Functions as a template molecule for developing selective sorbents. | |

| Analytical Chemistry | Reference standard | Used for identification, quantification, and method validation in chromatography. |

| Calibration material | Employed to calibrate analytical instruments for accurate measurements. |

Future Perspectives and Emerging Research Directions for Methyl 2 4 Chlorophenyl Butanoate

Exploration of Unconventional Reactivity and Derivatization Routes

Future research into Methyl 2-(4-chlorophenyl)butanoate is expected to venture beyond traditional functional group manipulations and explore unconventional reactivity to generate novel derivatives. A significant area of focus will be the strategic functionalization of C-H bonds, which are typically unreactive. researchgate.netacs.org Transition-metal catalysis, particularly with rhodium and ruthenium, has shown promise in activating and modifying C-H bonds in structurally similar molecules like 2-aryl quinazolinones. researchgate.netresearchgate.net This approach could enable the direct introduction of new functional groups onto the aromatic ring or the aliphatic backbone of this compound, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes.

Furthermore, the ester group itself presents opportunities for innovative transformations. Research into transition-metal-catalyzed reactions of aromatic esters has revealed possibilities for decarbonylative coupling, "ester dance" reactions where the ester group migrates to a different position on the aromatic ring, and aryl exchange reactions. acs.org Applying these methodologies to this compound could lead to the creation of a diverse library of analogues with unique structural motifs and potentially new biological activities. The development of catalyst-controlled C-H functionalization using donor/acceptor carbenes also offers a pathway to highly enantioselective and site-selective derivatization of the benzylic C-H bonds. nih.gov

Novel derivatization agents are also being explored to enhance the analytical detection and characterization of complex molecules, a strategy that could be adapted for this compound derivatives in various biological matrices. mdpi.comresearchgate.net

Discovery of Novel Biological Targets in Pre-clinical Models

The structural features of this compound, particularly the chlorophenyl group, are present in numerous biologically active compounds, suggesting a broad potential for this molecule and its derivatives to interact with various biological targets. Future pre-clinical research will likely focus on identifying these targets to elucidate the mechanisms of action and potential therapeutic applications of novel analogues.

Compounds containing the chlorophenyl moiety have been identified as inhibitors of various enzymes and signaling pathways. For instance, derivatives of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate have been investigated as inhibitors of SUMO-specific protease 1 (SENP1), a potential anti-tumor target. researchgate.net Additionally, compounds with a 4-chlorophenyl group have been designed to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways, both of which are crucial in the development and progression of cancer. researchgate.net

The androgen receptor (AR) is another potential target, as novel arylpiperazine derivatives containing a chlorophenyl group have been investigated as AR antagonists for the treatment of prostate cancer. nih.gov Furthermore, the structural similarity to 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests that derivatives of this compound could be explored for their potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.govnih.govresearchgate.net

In silico methods will play a crucial role in the preliminary identification of potential biological targets, allowing for a more focused and efficient approach to subsequent in vitro and in vivo preclinical studies. clinmedkaz.orgresearchgate.net

Advanced Computational Design of Next-Generation Analogues

The design of next-generation analogues of this compound will be heavily influenced by advanced computational techniques. In silico guided rational drug design, which combines molecular docking, molecular dynamics simulations, and thermodynamic analysis, will be instrumental in predicting the binding affinities and modes of interaction of novel derivatives with their biological targets. nih.gov This approach allows for the pre-screening of virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing.

Molecular docking studies, for example, can be used to investigate the interactions of designed analogues with the active sites of enzymes like cyclooxygenase-2 (COX-2) or other identified targets. japer.inlaurinpublishers.com By analyzing these interactions, researchers can make informed decisions about structural modifications that are likely to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that will be employed. nih.gov By developing mathematical models that correlate the structural features of a series of compounds with their biological activities, QSAR can predict the activity of yet-unsynthesized analogues. This predictive capability accelerates the optimization of lead compounds and reduces the number of compounds that need to be synthesized and tested. The integration of these computational methods will create a more efficient and targeted approach to the discovery of potent and selective next-generation analogues of this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

| AI/ML Application Area | Potential Impact on this compound Research |

| Target Identification | Analysis of large biological datasets to propose novel protein targets. |

| De Novo Drug Design | Generation of novel molecular structures with desired biological activities. |

| Synthesis Prediction | Optimization of reaction conditions and prediction of synthetic routes. |

| ADMET Prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. |

| Lead Optimization | Rapid identification of structural modifications to improve potency and selectivity. |

Development of Sustainable Production Methods for Industrial Relevance

As the potential applications of this compound and its derivatives expand, the development of sustainable and industrially scalable production methods will become increasingly important. Future research in this area will focus on "green chemistry" principles, aiming to reduce the environmental impact of synthetic processes. rsc.org

One of the most promising avenues for sustainable synthesis is biocatalysis. The use of enzymes or whole microorganisms to catalyze chemical transformations offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced waste generation. Biocatalytic processes have been successfully employed for the synthesis of chiral intermediates for a wide range of pharmaceuticals. nih.govresearchgate.netresearchgate.netnih.gov For this compound, which possesses a chiral center, enantioselective biocatalysis could be employed to produce single enantiomers with high purity, which is often crucial for biological activity.

In addition to biocatalysis, the development of more efficient catalytic systems using earth-abundant metals and the use of greener solvents will be key areas of focus. One-pot, two-step procedures, where multiple reaction steps are carried out in the same reactor without the need for intermediate purification, can significantly improve process efficiency and reduce waste. mdpi.com The assessment of sustainability using green metrics such as atom economy, E-factor, and life cycle analysis will be crucial in evaluating and optimizing new synthetic routes for industrial relevance. rsc.org

| Sustainable Production Strategy | Application to this compound |

| Biocatalysis | Enantioselective synthesis of chiral analogues using enzymes or microorganisms. |

| Green Catalysis | Use of catalysts based on earth-abundant metals to reduce reliance on precious metals. |

| Process Intensification | Development of one-pot or flow chemistry processes to improve efficiency. |

| Alternative Solvents | Utilization of water or other environmentally benign solvents. |

| Waste Reduction | Designing synthetic routes with high atom economy to minimize waste generation. |

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-chlorophenyl)butanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 4-chlorophenylbutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). For example, describes analogous ester synthesis via base-mediated reactions (e.g., K₂CO₃ in DMF at 80–100°C). Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Catalyst : Acidic vs. basic conditions alter reaction pathways.

- Temperature : Elevated temperatures (80–120°C) improve kinetics but may degrade sensitive intermediates.

A representative yield table from similar esters in shows 70–85% yields under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS (e.g., using a DB-5 column) to assess purity (>98% typical for research-grade material) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 3.6–3.8 ppm (ester OCH₃) and δ 7.2–7.4 ppm (aromatic protons) confirm structure .

- FT-IR : Ester C=O stretch ~1740 cm⁻¹ and C-Cl stretch ~750 cm⁻¹ .

- Elemental Analysis : Validate molecular formula (C₁₁H₁₃ClO₂) with <0.3% deviation .

Advanced Research Questions

Q. How do substituent effects (e.g., Cl vs. Br or methyl groups) on the phenyl ring alter the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing Cl group enhances electrophilicity at the ester carbonyl, accelerating nucleophilic attack. Comparative studies (e.g., replacing Cl with Br or CH₃ in analogs) show:

- Kinetic studies : Cl-substituted esters react 1.5× faster with amines than CH₃-substituted analogs due to increased carbonyl polarization .

- Computational analysis : DFT calculations reveal a 10–15% lower activation energy for Cl vs. Br derivatives due to smaller atomic size and better leaving-group ability .

Experimental protocols involve monitoring reaction progress via TLC or in situ IR spectroscopy .

Q. What are the mechanistic insights into the enzymatic hydrolysis of this compound by esterases, and how does the chlorophenyl group influence substrate specificity?

- Methodological Answer :

- Enzyme assays : Use porcine liver esterase (PLE) or human carboxylesterase (hCE1) in buffered solutions (pH 7.4). Monitor hydrolysis via UV-Vis (release of methanol) or LC-MS .

- Kinetic parameters :

- Kₘ : Lower for Cl-substituted esters (e.g., 0.8 mM vs. 1.2 mM for non-halogenated analogs) due to hydrophobic interactions with enzyme active sites .

- IC₅₀ : Assess inhibition potential using reference inhibitors like bis-4-nitrophenyl phosphate .

- Structural modeling : Docking studies (e.g., AutoDock Vina) show the Cl group forms halogen bonds with Tyr residues in hCE1, stabilizing the transition state .

Q. How can this compound serve as a precursor in the synthesis of pharmacologically active thiazolidinones or pyrazolones?

- Methodological Answer :

- Thiazolidinone synthesis : React with thiourea derivatives under acidic conditions (HCl/EtOH, reflux). The Cl group directs cyclization regioselectivity, as shown in for similar scaffolds .

- Pyrazolone derivatives : Condense with hydrazines (e.g., methylhydrazine) in ethanol at 60°C. The chlorophenyl group enhances electron deficiency, favoring 1,3-dipolar cycloaddition .

- Biological screening : Test intermediates against disease targets (e.g., COX-2 or antimicrobial assays) using protocols from .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound analogs: How should researchers validate and reconcile these differences?

- Methodological Answer :

- Source evaluation : Cross-reference peer-reviewed studies (e.g., PubChem, NIST) over vendor catalogs. For example, lists mp 54–58°C for Methyl 4-(4-chlorophenyl)butanoate, while reports 62–65°C for a structural analog.

- Experimental replication : Perform DSC (Differential Scanning Calorimetry) at 5°C/min heating rate under nitrogen.

- Impurity analysis : Use HPLC to quantify byproducts (e.g., unreacted acid or solvents) that depress mp .

Experimental Design Considerations

Q. What strategies minimize side reactions (e.g., transesterification or oxidation) during large-scale synthesis of this compound?

- Methodological Answer :

- Solvent selection : Use anhydrous DMF or toluene to suppress hydrolysis .

- Catalyst optimization : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica lipase B) to enhance selectivity .

- Process controls :

- Temperature : Maintain <100°C to avoid Fries rearrangement .

- Inert atmosphere : N₂ or Ar sparging prevents oxidation of the chlorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.